molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Cat. No. B603266
CAS RN: 1255782-47-8
M. Wt: 200.2g/mol
InChI Key: IGRDWMMMFPHWBA-UHFFFAOYSA-N
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Description

“7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” is a chemical compound with the molecular formula C10H8N4O . It is a part of the pyrazoloquinoline family .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves the cyclization of pyrazolone rings . A series of 2-aryl-2H-pyrazolo [4,3-c]quinolin-3-one (PQ) structures were synthesized in good to excellent yields using conventional or microwave heating .


Molecular Structure Analysis

The molecular structure of “7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” consists of a pyrazoloquinoline core with an amino group at the 7th position .

Scientific Research Applications

Enantioselective Synthesis

The compound can be used in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process involves a chiral phosphine-mediated alkylation/annulation sequence .

Cancer-Targeted Chemo/Radioisotope Therapy

Derivatives of the compound bearing a pyrazole moiety have been synthesized for cancer-targeted chemo/radioisotope therapy . These derivatives have shown high anti-cancer activity against HepG2 and HCT-116 cancer cell lines .

Green Synthesis Methods

The compound can be synthesized via green synthesis methods, such as microwave-assisted and grinding techniques . This approach is environmentally friendly and can lead to the production of new derivatives of the compound .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds bearing a pyrazole moiety . These compounds have potential applications in various industries, including the petrochemical industry, catalytic and polymer manufacturing .

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies. For example, the biodistribution of a derivative of the compound was studied using the radioiodination technique in tumor-bearing Albino mice . The results showed good uptake at the tumor site .

Development of Biologically Active Compounds

The compound can be used in the development of biologically active compounds. Derivatives of the compound have shown a wide range of biological and pharmacological activities, such as anti-inflammatory, analgesic, anthelmintic, anticancer, herbicidal, antiviral, antimitotic, antioxidant, insecticidal, and antimicrobial activities .

properties

IUPAC Name

7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDWMMMFPHWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

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